molecular formula C7H17ClN2O2 B009376 (2S)-2,6-Diamino-2-methylhexanoic acid CAS No. 104112-34-7

(2S)-2,6-Diamino-2-methylhexanoic acid

Cat. No.: B009376
CAS No.: 104112-34-7
M. Wt: 160.21 g/mol
InChI Key: CPUSCHYXEUZMSV-ZETCQYMHSA-N
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Description

(2S)-2,6-Diamino-2-methylhexanoic acid, also known as L-2,6-diamino-2-methylhexanoic acid, is an organic compound with the molecular formula C7H16N2O2. It is a derivative of lysine, an essential amino acid, and plays a crucial role in various biological processes. This compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,6-diamino-2-methylhexanoic acid can be achieved through several methods. One common approach involves the hydrogenation of 2,6-diamino-2-methylhex-4-enoic acid using a palladium catalyst under hydrogen gas. The reaction is typically carried out in an aqueous solution at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific bacterial strains that can biosynthesize this compound. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2,6-Diamino-2-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (2S)-2,6-diamino-2-methylhexanoic acid involves its interaction with various enzymes and receptors in biological systems. The amino groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound is also involved in the biosynthesis of proteins, where it is incorporated into peptide chains during translation.

Comparison with Similar Compounds

    Lysine: (2S)-2,6-diamino-2-methylhexanoic acid is structurally similar to lysine but with an additional methyl group.

    Ornithine: Another amino acid with two amino groups, but with a different carbon chain structure.

    Arginine: Contains a guanidino group in addition to the amino groups, making it more basic.

Uniqueness: this compound is unique due to its specific arrangement of functional groups and its role as a derivative of lysine. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(2S)-2,6-diamino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUSCHYXEUZMSV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457169
Record name 2-Methyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104112-34-7
Record name 2-Methyl-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-L-lysine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24VRC2EBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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